5-Bromo-2,3-dimethyl-2H-indazole
Overview
Description
The compound "5-Bromo-2,3-dimethyl-2H-indazole" is not directly discussed in the provided papers. However, the papers do discuss various brominated heterocycles and indazole derivatives, which are relevant to the understanding of brominated indazoles. For instance, the bromination of indazole and the synthesis of bromoindazole derivatives are topics of interest in the context of developing new pharmaceuticals and materials with potential biological activity .
Synthesis Analysis
The synthesis of brominated indazoles, such as the one mentioned, typically involves the bromination of indazole under controlled conditions. Paper discusses the kinetics and mechanism of bromination of indazole, providing insights into the reactivity of different positions on the indazole ring. The paper suggests that the bromination at the 5-position of indazole is particularly significant, which could be relevant for the synthesis of "5-Bromo-2,3-dimethyl-2H-indazole."
Molecular Structure Analysis
The molecular structure of brominated indazoles can be elucidated using spectroscopic methods and X-ray crystallography. Paper describes the crystal structure of a closely related compound, "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide," which provides valuable information on the bonding patterns and molecular geometry that could be expected for "5-Bromo-2,3-dimethyl-2H-indazole."
Chemical Reactions Analysis
The reactivity of brominated indazoles in chemical reactions is an area of interest due to their potential applications. For example, paper discusses the use of an azoisoxazole reagent for selective esterification, which could be relevant for further functionalization of "5-Bromo-2,3-dimethyl-2H-indazole." The paper also explores the reactivity of a brominated furanyl triazole derivative, which, while not the same, provides context for the types of reactions brominated heterocycles might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated indazoles, such as solubility, melting point, and stability, are crucial for their practical applications. While the papers provided do not directly discuss these properties for "5-Bromo-2,3-dimethyl-2H-indazole," they do provide data on related compounds. For instance, paper discusses the synthesis and antibacterial activity of brominated triazole derivatives, which could suggest similar properties for the compound of interest.
Scientific Research Applications
Synthesis and Medicinal Chemistry
IKK2 Inhibition : 5-Bromo-2,3-dimethyl-2H-indazole is a key intermediate in the synthesis of potent IKK2 inhibitors. Efficient chemical approaches to trisubstituted 1H-indazoles, utilizing 5-bromo-2,3-dimethyl-2H-indazole, offer scalable preparation for compounds with potential therapeutic benefits (Lin et al., 2008).
Functionalization for Receptor Ligands : The compound's reactivity in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions facilitates the creation of a range of functionalized indoles and indazoles. These derivatives are potential ligands for 5-HT receptors, highlighting the compound's relevance in neurochemistry and psychopharmacology (Witulski et al., 2005).
Chemical Synthesis and Characterization
Regioselective Protection and Amine Coupling : 5-Bromo-2,3-dimethyl-2H-indazole undergoes regioselective protection and participates in Buchwald reactions with various amines. This process generates novel indazole derivatives, showcasing the compound's versatility in organic synthesis (Slade et al., 2009).
N-Heterocyclic Carbene Formation : The compound plays a role in the synthesis of N-heterocyclic carbenes through decarboxylation processes. These carbenes are significant in various chemical reactions, including coupling and isomerization processes (Schmidt et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-bromo-2,3-dimethylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-8-5-7(10)3-4-9(8)11-12(6)2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USVKOVKNBREERF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50467624 | |
Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2,3-dimethyl-2H-indazole | |
CAS RN |
878064-16-5 | |
Record name | 5-Bromo-2,3-dimethyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50467624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2,3-dimethyl-2H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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